Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core, a tert-butyl carboxylate group at position 3, and a 4-aminophenyl substituent at position 1. The (1S,5R) stereochemistry confers distinct spatial and electronic properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-12-8-16(12,10-18)11-4-6-13(17)7-5-11/h4-7,12H,8-10,17H2,1-3H3/t12-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVPJAFDBSBAIR-BLLLJJGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the following key steps:
Formation of the azabicyclohexane core: : This typically begins with the synthesis of a suitable azabicyclo[3.1.0]hexane precursor, often involving a [2+2] cycloaddition reaction.
Introduction of the aminophenyl group: : The aminophenyl moiety is introduced through nucleophilic aromatic substitution or similar reactions, using protected amines that are later deprotected.
Attachment of the tert-butyl ester: : The esterification step involves reacting the carboxyl group with tert-butyl alcohol under acidic conditions, such as using sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial. Typically, catalysts like palladium on carbon (Pd/C) are used in hydrogenation steps to achieve high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the aminophenyl moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: : The nitro or imine derivatives of the compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring or the azabicyclohexane moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with Pd/C catalyst.
Substitution: : Sodium hydroxide for deprotonation followed by nucleophilic attack.
Major Products Formed from These Reactions
Oxidation Products: : Quinone derivatives.
Reduction Products: : Amines or hydrazines, depending on the starting material.
Substitution Products: : Alkylated or acylated azabicyclohexane derivatives.
Scientific Research Applications
In Chemistry
In organic synthesis, tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a chiral building block for constructing more complex molecules with precise stereochemical configurations. It is useful in the development of new synthetic methodologies and the study of reaction mechanisms.
In Biology
The compound's structure allows it to act as a ligand for studying receptor-ligand interactions in biochemical assays. Its stability and reactivity make it an ideal candidate for tagging biomolecules in various biological studies.
In Medicine
Preliminary studies suggest potential applications in designing pharmaceutical agents due to its unique bicyclic framework. Its derivatives could be explored for activities such as enzyme inhibition or as antimicrobial agents.
In Industry
Its use extends to the development of specialty chemicals and materials science, where its structure can be incorporated into polymers or used as a precursor for advanced materials.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through its interaction with biological molecules. The aminophenyl group facilitates binding to proteins or enzymes, while the azabicyclohexane ring offers a rigid framework that can influence the binding affinity and selectivity.
Molecular Targets and Pathways
The exact molecular targets vary depending on the derivative and application, but common pathways include enzyme inhibition, receptor modulation, and interaction with nucleic acids. Research into these interactions helps elucidate the compound's potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[3.1.0]hexane Core
Analog 1 : tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Differences: Substituent: Amino group at position 6 instead of 4-aminophenyl. Stereochemistry: (1R,5S) vs. (1S,5R).
- Implications :
Analog 2 : tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1108172-95-7)
- Key Differences: Substituent: Aminomethyl group at position 2. Molecular Weight: 212.29 (vs. target compound’s 241.33).
- Implications: Enhanced flexibility and reduced steric bulk compared to the rigid 4-aminophenyl group. Potential for improved blood-brain barrier penetration .
Analog 3 : tert-Butyl (1R,5S,6S)-6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Functional Group Modifications
Analog 4 : (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
- Key Differences :
- Substituent: 3,4-Dichlorophenyl without the tert-butyl carboxylate.
- Implications :
Analog 5 : tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Differences :
- Substituent: Hydroxymethyl group at position 2.
- Implications: Increased hydrophilicity compared to aromatic substituents. Potential for hydrogen bonding in biological systems .
Stereochemical and Structural Complexity
Analog 6 : tert-Butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Differences :
- Substituents: Hydroxymethyl and dimethyl groups.
- Stereochemistry: (1R,2S,5S).
- Implications: Steric hindrance from dimethyl groups may restrict conformational flexibility.
Analog 7 : tert-Butyl (1R,5S,6S)-6-((S)-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor modulation. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1817806-51-1
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are often studied for their pharmacological properties.
Research indicates that compounds within the azabicyclo family exhibit activity as μ-opioid receptor ligands. The specific compound has been evaluated for its binding affinity and selectivity towards μ-opioid receptors, which are critical in pain modulation and other physiological responses.
Structure-Activity Relationship (SAR)
A study conducted by researchers evaluated various derivatives of the azabicyclo structure to identify modifications that enhance binding affinity and selectivity for opioid receptors. Key findings include:
- Binding Affinity : The compound demonstrated picomolar binding affinity for μ-opioid receptors, significantly higher than for δ and κ subtypes, indicating a potential for reduced side effects associated with non-selective opioid agonists .
- Functional Activity : Variations in the substituents on the azabicyclo framework led to differences in functional activity, with certain modifications resulting in compounds with enhanced efficacy in preclinical models .
1. Opioid Receptor Binding Studies
In a detailed evaluation of several azabicyclo compounds, including this compound, researchers utilized radiolabeled binding assays to determine receptor affinity. Results indicated that this compound binds selectively to μ-opioid receptors with a Ki value in the low nanomolar range.
2. Preclinical Efficacy
In vivo studies assessing the analgesic properties of the compound showed significant pain relief comparable to traditional opioids but with a favorable side effect profile. These studies were conducted on animal models of acute and chronic pain, demonstrating the compound's potential therapeutic applications in pain management .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 1817806-51-1 |
| μ-Receptor Binding Affinity | Low nanomolar |
| Efficacy in Pain Models | Significant analgesia |
Q & A
Q. Optimization factors :
- Temperature : Lower temperatures (0–5°C) mitigate side reactions during amination .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency .
- Catalyst loading : Pd(OAc)₂ at 5–10 mol% balances cost and yield .
Basic: What spectroscopic and chromatographic methods validate the compound’s purity and structure?
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 317.3) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research use) .
Advanced: How do structural analogs influence biological activity, and what design strategies improve selectivity?
Structural analogs (Table 1) highlight the role of substituents on the bicyclic core and aryl group:
Q. Design strategies :
- Bioisosteric replacement : Replace the tert-butyl group with trifluoroethyl to enhance pharmacokinetics .
- Stereochemical tuning : The (1S,5R) configuration is critical for target engagement, as shown in docking studies with serotonin receptors .
Advanced: How can researchers resolve discrepancies in biological assay data for this compound?
Contradictory activity data (e.g., IC₅₀ variations) may arise from:
- Purity issues : Impurities >5% skew dose-response curves. Validate via HPLC-MS and repeat assays with repurified batches .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations in cellular assays .
- Assay conditions : Temperature/pH fluctuations affect stability. Standardize protocols (e.g., 37°C, pH 7.4) and include positive controls (e.g., known inhibitors) .
Advanced: What methodologies enable efficient scale-up from milligram to gram quantities for in vivo studies?
- Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for cyclopropanation steps .
- Automated purification : Flash chromatography systems with gradient elution (hexane/EtOAc to DCM/MeOH) achieve >90% recovery .
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) to isolate enantiomerically pure batches .
Advanced: How do computational models predict the compound’s metabolic stability and toxicity?
- In silico tools :
- Metabolite identification : LC-MS/MS identifies primary metabolites (e.g., dealkylated products) in microsomal assays .
Advanced: What strategies validate target engagement in cellular models?
- Photoaffinity labeling : Incorporate a diazirine group into the bicyclic core to crosslink with target proteins .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to receptors (e.g., KD < 100 nM for serotonin transporters) .
- CRISPR knockouts : Use gene-edited cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
